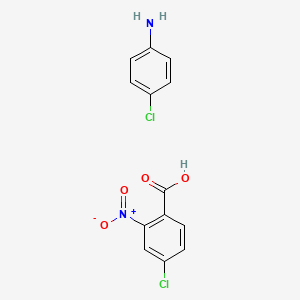
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal is a complex organic compound that belongs to the class of perimidines. Perimidines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by its unique structure, which includes diethyl and dimethyl substitutions, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzene derivatives with suitable methylating agents such as iodomethane. The reaction conditions often require the presence of a catalyst and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enone
- 3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-ol
Uniqueness
3-(1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidin-6-YL)prop-2-enal is unique due to its specific structural features, such as the presence of both diethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
827037-96-7 |
|---|---|
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-(1,3-diethyl-2,2-dimethylperimidin-6-yl)prop-2-enal |
InChI |
InChI=1S/C20H24N2O/c1-5-21-17-11-7-10-16-15(9-8-14-23)12-13-18(19(16)17)22(6-2)20(21,3)4/h7-14H,5-6H2,1-4H3 |
Clave InChI |
BVMBGSPUVZPIDL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C3C(=C(C=C2)C=CC=O)C=CC=C3N(C1(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



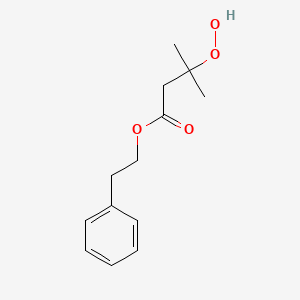
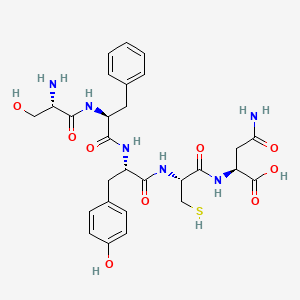
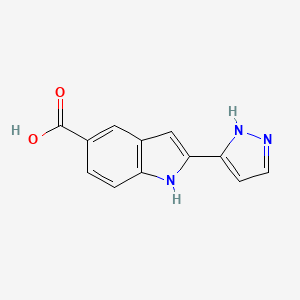
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)
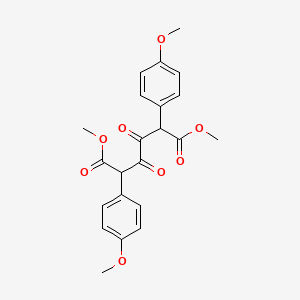
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)



![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
